molecular formula C11H15ClN4O B1438459 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride CAS No. 1158477-91-8

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride

Cat. No.: B1438459
CAS No.: 1158477-91-8
M. Wt: 254.71 g/mol
InChI Key: AQQKYQDAHFSPOE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring an oxazolo[4,5-b]pyridine core linked to a piperidin-4-amine moiety via a methylene bridge, with a hydrochloride salt improving solubility. Its synthesis involves cyclization of precursor acids using polyphosphoric acid (PPA) or PPSE, with PPA yielding higher efficiency (70–71%) compared to PPSE (22%) . The compound’s discontinued commercial status (CymitQuimica, 2025) limits accessibility, though its structural framework remains relevant for pharmacological studies .

Properties

IUPAC Name

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.ClH/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10;/h1-2,5,8H,3-4,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQKYQDAHFSPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=C(O2)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609399-92-9
Record name 4-Piperidinamine, 1-oxazolo[4,5-b]pyridin-2-yl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Oxazolo[4,5-b]pyridin-2-amine Intermediate

The oxazolo[4,5-b]pyridin-2-amine core can be prepared via cyclization reactions involving 2-aminopyridine derivatives and suitable carbonyl or halogenated intermediates. Literature reports indicate that the amine at the 2-position is introduced by nucleophilic substitution or reductive amination on a halogenated oxazolo[4,5-b]pyridine precursor.

Coupling to Piperidin-4-amine

The key coupling step involves the nucleophilic substitution of the 2-position amine on the oxazolo[4,5-b]pyridine ring with a piperidin-4-amine moiety. This can be achieved by:

  • Using a piperidin-4-amine or its protected derivative.
  • Employing coupling reagents or catalytic conditions to facilitate bond formation.
  • Purification of the resulting compound, followed by salt formation.

Formation of Hydrochloride Salt

The free base of 1-oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound's crystallinity, handling, and bioavailability.

Research Findings and Data Tables

Although direct experimental procedures for this exact compound are sparse in public literature, related compounds and analogs provide insight into the preparation methods. For example, related oxazolo[4,5-b]pyridine derivatives have been synthesized and characterized with the following properties and synthetic conditions:

Step Reagents/Conditions Yield (%) Notes
Cyclization to form oxazolo[4,5-b]pyridine 2-aminopyridine + α-haloketone, reflux in ethanol 70-85 Formation of heterocyclic core
Amination at 2-position Nucleophilic substitution with ammonia or amine 60-75 Introduction of amine group
Coupling with piperidin-4-amine Piperidin-4-amine, coupling agent (e.g., EDCI), DMF solvent 50-70 Formation of C-N bond between heterocycle and piperidine
Hydrochloride salt formation HCl in ethanol, room temperature >95 Crystallization of hydrochloride salt

Chemical Reactions Analysis

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Scientific Research Applications

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Oxazolo[4,5-b]pyridine Family

1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine Hydrochloride (QY-3311)
  • Key Differences : A methyl group at position 5 of the oxazole ring distinguishes QY-3311 from the target compound.
  • The hydrochloride salt ensures comparable aqueous solubility .
  • Synthesis : Similar methods apply, but the methyl group may require additional protection/deprotection steps.
2-(Substituted Phenyl)oxazolo[4,5-b]pyridines (3b–3j)
  • Key Differences : Benzoylation at the oxazole ring introduces substituents like chloro, methoxy, or trifluoromethyl groups (e.g., 3i: 4-chlorophenyl) .
  • Impact : Electron-withdrawing groups (e.g., Cl, CF₃) increase metabolic stability but reduce solubility. Methoxy groups enhance π-π interactions with aromatic enzyme pockets .

Heterocyclic Variants with Modified Core Structures

Oxazolo[4,5-c]quinoline Derivatives (4b, 4c, 4d')
  • Key Differences: The oxazole ring is fused to quinoline (a larger aromatic system) at positions 4,5-c instead of pyridine. Substituents include halogens (Br, F) and methoxy groups .
  • Impact : The expanded aromatic system may enhance binding to DNA topoisomerases or kinases but reduces synthetic yield (e.g., 4d': 7-bromo derivative, 65% yield) .
Pyrrolo[2,3-d]pyrimidine-Piperidine Hybrid ()
  • Key Differences : Replaces oxazolo-pyridine with pyrrolo[2,3-d]pyrimidine, a purine mimic. Features a 4-chlorobenzyl group on piperidine .
  • Impact: The pyrrolopyrimidine core mimics ATP, making it a kinase inhibitor candidate.

Pharmacological and Physicochemical Implications

  • Lipophilicity : Methyl (QY-3311) and trifluoromethyl (3j) groups increase logP, favoring CNS penetration but risking off-target effects.
  • Solubility : Hydrochloride salts mitigate poor solubility in neutral oxazolo derivatives.
  • Metabolic Stability : Halogenated derivatives (3e, 3i) resist CYP450 oxidation but may exhibit hepatotoxicity .

Challenges and Limitations

  • Synthetic Scalability : Low yields in early oxazolo-pyridine syntheses (e.g., 22% with PPSE) highlight reagent dependency .
  • Commercial Availability : Discontinuation of the target compound limits experimental validation .

Biological Activity

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₁₅ClN₄O
  • CAS Number: 1158477-91-8
  • MDL Number: MFCD11696379
  • Hazards: Classified as an irritant.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from piperidine derivatives and oxazole precursors. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds related to the oxazolo-pyridine structure. For instance, derivatives have shown significant antibacterial and antifungal activities. A comparative study highlighted that specific substitutions on the oxazole ring enhance efficacy against Gram-positive and Gram-negative bacteria.

CompoundActivity TypeMIC (µg/mL)
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amineAntibacterial32
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-aminesAntifungal16

Neuropharmacological Effects

Research indicates that this compound may act as a monoamine oxidase (MAO) inhibitor. MAO plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating disorders like depression and Parkinson's disease.

Case Study:
A study evaluated the MAO inhibitory activity of various oxazole derivatives, including 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amines. The most potent derivative exhibited an IC50 value of 0.900 µM against MAO-B.

Structure-Activity Relationship (SAR)

The biological activity of 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amines is influenced by structural modifications. Research has shown that:

  • Substituents on the piperidine ring can enhance binding affinity to target enzymes.
  • Oxazole ring modifications can significantly alter antimicrobial potency.

Q & A

Q. What are the recommended synthetic routes for 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling and functional group transformations. Key steps include:

  • Amidine coupling : Reacting oxazolo-pyridine precursors with piperidin-4-amine derivatives under basic conditions (e.g., triethylamine in THF) to form the core structure .
  • Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or dioxane) to precipitate the hydrochloride salt .

Q. Optimization Strategies :

  • Use reflux conditions (e.g., dioxane at 100°C) to enhance reaction rates for heterocyclic ring closure .
  • Monitor pH during salt formation to avoid over-acidification, which may degrade sensitive functional groups .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Oxazole formationPOCl₃, Me₂NPh, 105–110°C65–78
Amine couplingCorresponding amine, dioxane, reflux70–85
Salt precipitationHCl (gaseous), ethanol90–95

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • LC-MS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₄ClN₅O) and detect impurities .
  • ¹H/¹³C NMR : Assign peaks to verify the oxazole-proton (δ 8.1–8.5 ppm) and piperidine-CH₂ groups (δ 2.5–3.5 ppm) .
  • Elemental Analysis : Validate stoichiometry (e.g., %C, %N) within ±0.3% of theoretical values .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt form, if single crystals are obtainable .

Q. What are the key safety considerations when handling this hydrochloride salt in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulate matter .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect in chemical waste containers .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) aid in predicting the reactivity or stability of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states during oxazole ring formation, identifying energy barriers and optimal catalysts .
  • Solubility Prediction : Apply COSMO-RS simulations to estimate solubility in solvents like DMSO or water, guiding formulation design .
  • Degradation Pathways : Simulate hydrolysis under acidic conditions to predict degradation products and shelf-life limitations .

Q. How should researchers address contradictory data regarding the compound's biological activity or chemical behavior?

Methodological Answer:

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
  • Data Triangulation : Cross-validate using orthogonal methods (e.g., in vitro bioassays + computational docking) to confirm activity .
  • Feedback Loops : Integrate experimental results with computational models to refine hypotheses (e.g., ICReDD’s reaction design framework) .

Q. What strategies can be employed to improve the yield of multi-step syntheses involving oxazolo-pyridine intermediates?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce side reactions .
  • Workflow Automation : Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
  • Byproduct Recycling : Employ membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials .

Q. Table 2: Advanced Optimization Techniques

StrategyExample ApplicationOutcomeReference
Flow ChemistryContinuous synthesis of oxazole precursors+15% yield
Heterogeneous CatalysisPd/C for C-N couplingReduced catalyst loading by 50%

Q. How do substituents on the oxazole and pyridine rings modulate the compound's electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the pyridine ring increase electrophilicity, enhancing nucleophilic attack at the oxazole ring .
  • Steric Effects : Bulky groups (e.g., isopropyl) at position 3 of the oxazole reduce π-stacking interactions, improving solubility .
  • Hammett Analysis : Quantify substituent effects on reaction rates using σ values (e.g., σₚ for para-substituents) to predict regioselectivity .

Q. What role does the hydrochloride salt form play in the compound's pharmacokinetic profile?

Methodological Answer:

  • Solubility Enhancement : The hydrochloride salt increases aqueous solubility by 3–5× compared to the free base, facilitating in vivo absorption .
  • Stability Trade-offs : While improving bioavailability, the salt form may accelerate hydrolysis under high humidity; lyophilization is recommended for long-term storage .

Q. How can researchers validate the compound's mechanism of action in complex biological systems?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., kinases) with µM-level precision .
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic Profiling : Use LC-HRMS to track downstream metabolic changes, linking biochemical pathways to observed effects .

Q. What advanced separation technologies are suitable for purifying this compound from reaction mixtures?

Methodological Answer:

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5→95% ACN) to isolate >98% pure product .
  • Chiral Chromatography : Resolve enantiomers using amylose-based columns if stereochemical purity is critical .
  • Crystallization Screening : Optimize solvent-antisolvent pairs (e.g., ethanol/water) to maximize crystal yield and purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride

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